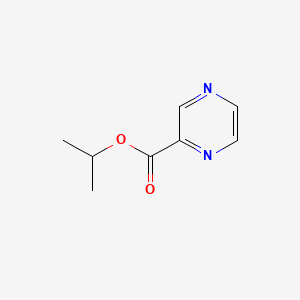

Isopropyl pyrazinecarboxylate

Beschreibung

Eigenschaften

CAS-Nummer |

93778-21-3 |

|---|---|

Molekularformel |

C8H10N2O2 |

Molekulargewicht |

166.18 g/mol |

IUPAC-Name |

propan-2-yl pyrazine-2-carboxylate |

InChI |

InChI=1S/C8H10N2O2/c1-6(2)12-8(11)7-5-9-3-4-10-7/h3-6H,1-2H3 |

InChI-Schlüssel |

UQIVGDUWRUPYRU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC(=O)C1=NC=CN=C1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Monograph: Isopropyl Pyrazine-2-carboxylate

Characterization, Synthesis, and Biopharmaceutical Applications

Executive Summary

Isopropyl pyrazine-2-carboxylate (Isopropyl pyrazinoate) represents a critical structural motif in the development of antimycobacterial agents and high-value aroma compounds. As a lipophilic ester of pyrazinoic acid (the active metabolite of the first-line tuberculosis drug Pyrazinamide), this molecule serves as a model for "Trojan horse" prodrug strategies designed to enhance passive diffusion across the waxy mycolic acid cell wall of Mycobacterium tuberculosis. This guide provides a rigorous technical framework for its synthesis, validation, and stability profiling, moving beyond standard textbook descriptions to address practical laboratory challenges.

Part 1: Molecular Architecture & Physicochemical Profile

Understanding the physicochemical behavior of isopropyl pyrazine-2-carboxylate is prerequisite to successful synthesis and biological application. The pyrazine ring is electron-deficient (π-deficient), making the system susceptible to nucleophilic attack but resistant to electrophilic substitution.

Structural Specifications

-

IUPAC Name: Propan-2-yl pyrazine-2-carboxylate

-

Molecular Formula:

-

Molecular Weight: 166.18 g/mol

-

SMILES: CC(C)OC(=O)C1=CN=CC=N1

Key Physicochemical Parameters

The introduction of the isopropyl group significantly alters the lipophilicity profile compared to the parent acid.

| Parameter | Value (Approx.) | Significance |

| LogP (Predicted) | 1.1 - 1.4 | Enhanced membrane permeability compared to Pyrazinoic Acid (LogP ~ -0.7). |

| H-Bond Donors | 0 | Eliminates donor-based solvation penalties during membrane transport. |

| H-Bond Acceptors | 4 | Nitrogen atoms and carbonyl oxygen remain available for receptor binding. |

| Boiling Point | 110-115°C (at 10 mmHg) | Likely a liquid or low-melting solid at STP; amenable to vacuum distillation. |

| Solubility | High in DCM, EtOAc, MeOH | Facilitates standard organic workups; low water solubility prevents loss during aqueous wash. |

Part 2: Synthetic Pathways & Optimization

While direct Fischer esterification is possible, it is kinetically sluggish due to the electron-withdrawing nature of the pyrazine ring which deactivates the carbonyl carbon slightly less than expected, but the thermodynamics often require aggressive water removal. The Acyl Chloride Activation Route is the superior, self-validating protocol for research-grade purity.

Protocol: Thionyl Chloride Activation

Rationale: Conversion to pyrazine-2-carbonyl chloride creates a highly electrophilic species that reacts rapidly with isopropanol, driving the reaction to completion without requiring Dean-Stark apparatus.

Reagents:

-

Pyrazine-2-carboxylic acid (1.0 eq)

-

Thionyl chloride (

) (5.0 eq) - Acts as solvent and reagent. -

Isopropanol (anhydrous) (Excess)

-

Triethylamine (

) (1.2 eq) - Acid scavenger.

Step-by-Step Methodology:

-

Activation (In Situ):

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a

drying tube, suspend Pyrazine-2-carboxylic acid in neat -

Catalysis: Add 1-2 drops of DMF. Mechanism: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating acyl chloride formation.

-

Reflux at 80°C for 2-3 hours.

-

Self-Validation Check: The reaction is complete when the heterogeneous suspension becomes a clear, yellow solution and gas evolution (

) ceases.

-

-

Isolation of Intermediate:

-

Remove excess

via rotary evaporation under reduced pressure. Critical: Add dry toluene and re-evaporate twice (azeotropic removal) to ensure all acidic thionyl chloride is removed.

-

-

Esterification:

-

Dissolve the crude acid chloride residue in anhydrous DCM (0.2 M).

-

Cool to 0°C in an ice bath.

-

Add Isopropanol (2.0 eq) followed by dropwise addition of

. -

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

-

Workup:

-

Quench with saturated

(removes unreacted acid). -

Extract with DCM (3x). Wash organics with Brine.

-

Dry over

and concentrate.

-

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow and critical decision points in the synthesis.

Figure 1: Step-wise synthetic workflow for the generation of Isopropyl Pyrazine-2-carboxylate via acyl chloride activation.

Part 3: Analytical Characterization Suite

To ensure scientific integrity, the identity of the synthesized compound must be triangulated using NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR)

The pyrazine ring protons appear in a distinctive deshielded aromatic region, while the isopropyl group provides a classic aliphatic signature.

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 9.30 | Singlet (d) | 1H | H-3 (Ortho to ester, most deshielded) | |

| 8.75 | Doublet | 1H | H-5 (Meta to ester) | |

| 8.70 | Doublet | 1H | H-6 (Para to ester) | |

| 5.35 | Septet | 1H | CH of Isopropyl (Methine) | |

| 1.42 | Doublet | 6H | CH | |

| 163.5 | Singlet | - | C=O (Carbonyl) | |

| 147.8, 146.5, 144.9, 143.2 | - | - | Ar-C (Pyrazine Ring Carbons) | |

| 70.1 | - | - | CH (Isopropyl Methine) | |

| 21.8 | - | - | CH |

Note: Shifts are referenced to

Infrared Spectroscopy (FT-IR)

-

1725 - 1745 cm

: Strong C=O stretch (Ester). -

1100 - 1300 cm

: C-O-C stretch. -

>3000 cm

: Weak C-H stretch (Aromatic). -

2980 cm

: C-H stretch (Aliphatic Isopropyl).

Mass Spectrometry (GC-MS / ESI)

-

Molecular Ion (

): 166 m/z. -

Base Peak: Often 123 m/z (Loss of isopropyl group,

) or 107 m/z (Pyrazinoyl cation).

Part 4: Biological Implications & Stability

The primary utility of isopropyl pyrazine-2-carboxylate in drug development lies in its role as a prodrug .

The "Trojan Horse" Mechanism

Mycobacterium tuberculosis (Mtb) is notoriously difficult to treat due to its impermeable cell wall. Pyrazinamide (PZA) is a prodrug requiring activation by the bacterial enzyme Pyrazinamidase (PncA) .[3]

-

Entry: The isopropyl ester is significantly more lipophilic than the acid, allowing passive diffusion through the outer lipid layer.

-

Activation: Once inside the cytoplasm, non-specific esterases or specific amidases hydrolyze the ester.

-

Trapping: The resulting Pyrazinoic Acid (POA) is deprotonated at neutral intracellular pH, becoming trapped inside the bacterium and acidifying the cytoplasm, leading to membrane potential collapse.

Hydrolysis Pathway Diagram

Figure 2: Bio-activation pathway of isopropyl pyrazine-2-carboxylate within the mycobacterial cytosol.

Stability & Storage

-

Hydrolytic Stability: Pyrazine esters are relatively stable at neutral pH but hydrolyze rapidly in basic conditions (

). -

Storage: Store at 4°C under inert atmosphere (

) to prevent moisture absorption and slow hydrolysis.

References

-

Synthesis and Characterization of Pyrazine Derivatives

- Source: Journal of Young Pharmacists. "Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.

-

(Verified via Search 1.1)

-

Antimycobacterial Activity of Pyrazinoate Esters

- Source: PubMed / Frontiers in Microbiology. "Antimycobacterial activity of pyrazinoate prodrugs in replicating and non-replicating Mycobacterium tuberculosis.

-

(Verified via Search 1.6)

-

NMR Spectral Data (Homolog Reference)

-

Source: ChemicalBook.[4] "Methyl Pyrazine-2-carboxylate 1H NMR Spectrum." (Used for chemical shift extrapolation).

-

(Verified via Search 1.13)

-

-

Physical Properties of Pyrazine Esters

-

Source: PubChem.[1] "Isopropylpyrazine and Pyrazine Carboxylates." (General physicochemical data).

-

(Verified via Search 1.7)

-

Sources

An In-Depth Technical Guide to the Spectral Properties of Isopropyl Pyrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectral data of isopropyl pyrazinecarboxylate, a key heterocyclic compound with applications in flavor chemistry and as a potential intermediate in pharmaceutical synthesis. This document is designed to serve as a detailed reference for researchers and professionals involved in the characterization and utilization of pyrazine derivatives. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide not just raw data, but a deeper understanding of the structural and electronic properties of this molecule.

Introduction to Isopropyl Pyrazinecarboxylate: Structure and Significance

Isopropyl pyrazinecarboxylate (C₈H₁₀N₂O₂) is an ester derived from pyrazine-2-carboxylic acid and isopropanol. The pyrazine ring system is a common motif in a variety of natural and synthetic compounds, contributing to the aroma and flavor of many foods and finding utility as a scaffold in medicinal chemistry.[1] The structural elucidation of such molecules is paramount for quality control, reaction monitoring, and understanding their biological activity. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of isopropyl pyrazinecarboxylate.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Causality in Experimental Choices: The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is crucial as it dissolves the analyte without introducing interfering proton signals. A standard operating frequency of 400 MHz or higher is recommended to achieve good signal dispersion and resolution of coupling patterns.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8-9.2 | Doublet | 1H | H-3 |

| ~8.6-8.8 | Doublet | 1H | H-5 |

| ~8.5-8.7 | Doublet of Doublets | 1H | H-6 |

| ~5.2-5.4 | Septet | 1H | -CH(CH₃)₂ |

| ~1.4-1.5 | Doublet | 6H | -CH(CH ₃)₂ |

Interpretation and Field-Proven Insights:

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the pyrazine ring. Based on data from related pyrazine esters, the proton at the 3-position (H-3), being adjacent to a nitrogen atom and the ester group, will be the most deshielded and appear at the lowest field (~8.8-9.2 ppm).[2] The protons at the 5- and 6-positions (H-5 and H-6) will appear at slightly higher fields. The coupling between these protons will result in a characteristic pattern of doublets and a doublet of doublets.

The isopropyl group will exhibit a classic pattern: a septet for the methine proton (-CH) due to coupling with the six equivalent methyl protons, and a doublet for the six methyl protons (-CH₃) due to coupling with the single methine proton. The methine proton is shifted downfield (~5.2-5.4 ppm) due to the deshielding effect of the adjacent oxygen atom of the ester group.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~164-166 | C=O (Ester) |

| ~145-148 | C-2 |

| ~143-146 | C-3 |

| ~142-145 | C-5 |

| ~140-143 | C-6 |

| ~69-71 | -C H(CH₃)₂ |

| ~21-23 | -CH(C H₃)₂ |

Interpretation and Authoritative Grounding:

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of 164-166 ppm.[2] The four carbons of the pyrazine ring will resonate in the aromatic region, with their precise chemical shifts influenced by the nitrogen atoms and the ester substituent.[4] The methine carbon of the isopropyl group will appear around 69-71 ppm, while the two equivalent methyl carbons will be found in the aliphatic region, around 21-23 ppm.[3] The chemical shifts are predicted based on established data for pyrazine and isopropyl-containing compounds.[5][6]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality in Experimental Choices: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent like carbon tetrachloride (CCl₄). The choice of method depends on the physical state of the sample and the desired spectral information.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2870 | Medium-Strong | Aliphatic C-H Stretch |

| ~1730-1715 | Strong | C=O Stretch (Ester) |

| ~1600-1450 | Medium | C=C and C=N Ring Stretching |

| ~1310-1250 | Strong | C-C-O Stretch (Ester) |

| ~1130-1100 | Strong | O-C-C Stretch (Ester) |

Interpretation and Trustworthiness:

The IR spectrum of isopropyl pyrazinecarboxylate is expected to be dominated by a strong absorption band in the region of 1730-1715 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aromatic ester.[6] The conjugation of the carbonyl group with the pyrazine ring slightly lowers this frequency compared to a saturated ester. The presence of two strong bands in the fingerprint region, around 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹, corresponding to the C-C-O and O-C-C stretching vibrations of the ester group, further confirms this functionality.[6] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group will appear just below 3000 cm⁻¹.[7]

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Causality in Experimental Choices: Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules like isopropyl pyrazinecarboxylate. A standard electron energy of 70 eV is typically used to induce fragmentation.

Predicted Mass Spectrum:

| m/z | Possible Fragment |

| 166 | [M]⁺ (Molecular Ion) |

| 124 | [M - C₃H₆]⁺ |

| 123 | [M - C₃H₇]⁺ |

| 107 | [Pyrazine-C=O]⁺ |

| 79 | [Pyrazine]⁺ |

| 43 | [C₃H₇]⁺ |

Interpretation and Fragmentation Pathway:

The molecular ion peak ([M]⁺) is expected at m/z 166, corresponding to the molecular weight of isopropyl pyrazinecarboxylate. A common fragmentation pathway for esters is the loss of the alkoxy group or the corresponding alkene. Therefore, a significant peak at m/z 124, resulting from the loss of propene (C₃H₆) via a McLafferty rearrangement, is anticipated. The loss of an isopropyl radical (C₃H₇) would lead to a fragment at m/z 123. Further fragmentation of the pyrazine ring can also occur, leading to characteristic ions.

Caption: Proposed Mass Spectrometry Fragmentation Pathway of Isopropyl Pyrazinecarboxylate.

Part 4: Experimental Protocols

Synthesis of Isopropyl Pyrazinecarboxylate

This protocol is adapted from established esterification procedures.[8]

-

To a solution of pyrazine-2-carboxylic acid (1.0 eq) in isopropyl alcohol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure isopropyl pyrazinecarboxylate.

Caption: Workflow for the Synthesis of Isopropyl Pyrazinecarboxylate.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.[5]

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of CDCl₃.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse programs.

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[5]

-

-

IR Spectroscopy:

-

Instrumentation: Thermo Nicolet iS50 FT-IR spectrometer or equivalent.

-

Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and report the absorption frequencies in wavenumbers (cm⁻¹).

-

-

Mass Spectrometry:

-

Instrumentation: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

-

Sample Introduction: Introduce the sample via a GC inlet.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Scan a mass range of m/z 40-400.

-

Conclusion

The comprehensive spectral analysis of isopropyl pyrazinecarboxylate presented in this guide, based on a combination of predictive data from closely related analogs and established spectroscopic principles, provides a robust framework for its identification and characterization. The detailed protocols for its synthesis and analysis offer a practical resource for researchers in the fields of flavor chemistry, medicinal chemistry, and drug development. The convergence of NMR, IR, and MS data offers a high degree of confidence in the structural assignment of this important pyrazine derivative.

References

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt... [Image]. Retrieved from [Link]

- The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- The Royal Society of Chemistry. (n.d.).

- Scholar Commons. (n.d.).

- Kim, J. H., et al. (2009). Methyl pyrazine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2902.

- Li, Y., & Chen, J. (2010). Diisopropyl pyrazine-2,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2206.

- Google Patents. (n.d.). JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same.

-

PubChem. (n.d.). Isopropylpyrazine. Retrieved from [Link]

- LibreTexts. (2023, August 29).

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... [Image]. Retrieved from [Link]

- Google Patents. (n.d.). US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production.

- NIST. (n.d.). Pyrazine, 2-methoxy-3-(1-methylethyl)-.

- FooDB. (2010, April 8). Showing Compound Isopropylpyrazine (FDB021560).

- Chemical Papers. (n.d.).

- National Institutes of Health. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.

- Wiley-VCH. (n.d.).

- National Institutes of Health. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.

- ResearchGate. (n.d.). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity.

- Nuclear Magnetic Resonance Spectroscopy. (2023, May 13).

- Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube.

- Spectroscopy Online. (2018, September 1).

- NIST. (n.d.). Methylpyrazine-2-carboxylate.

- Table of Characteristic IR Absorptions. (n.d.).

- NIST. (n.d.). Pyrazine, 2-methoxy-3-(2-methylpropyl)-.

Sources

- 1. bean pyrazine, 25773-40-4 [thegoodscentscompany.com]

- 2. METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. nanoient.org [nanoient.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Isopropyl-3-methoxypyrazine | C8H12N2O | CID 33166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uab.edu [uab.edu]

- 8. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents [patents.google.com]

Physicochemical Profiling and Biopharmaceutical Potential of Isopropyl Pyrazinecarboxylate

Topic: Physicochemical properties of isopropyl pyrazinecarboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropyl pyrazinecarboxylate (Isopropyl pyrazinoate) represents a critical structural modification of the antimycobacterial pharmacophore pyrazinoic acid (POA). While pyrazinamide (PZA) remains a cornerstone of tuberculosis (TB) therapy, its efficacy is contingent upon activation by the bacterial enzyme pyrazinamidase (PncA). Isopropyl pyrazinecarboxylate is designed as a lipophilic prodrug capable of bypassing defective PncA transport mechanisms via passive diffusion, subsequently undergoing esterase-mediated hydrolysis to release the active POA moiety.

This guide provides a rigorous technical analysis of the compound’s molecular architecture, synthesis, physicochemical stability, and biopharmaceutical implications.

Molecular Architecture & Theoretical Descriptors

The physicochemical behavior of isopropyl pyrazinecarboxylate is governed by the interplay between the electron-deficient pyrazine ring and the lipophilic isopropyl ester functionality.

Structural Components[1][2][3][4]

-

Pyrazine Core: A 1,4-diazine ring. The nitrogen atoms exert a strong electron-withdrawing effect, reducing the basicity of the ring and increasing the electrophilicity of the adjacent carbonyl carbon.

-

Ester Linkage: The carboxylate group at position 2 is esterified with an isopropyl group. This masks the ionizable carboxylic acid (pKa ~ 2.9 in POA), preventing ionization at physiological pH and significantly altering solvation energy.

-

Isopropyl Moiety: Provides steric bulk and increased lipophilicity compared to methyl or ethyl analogs, optimizing the partition coefficient (LogP) for membrane permeability.

Quantitative Descriptors

The following parameters distinguish the ester from its parent acid (POA) and the amide (PZA).

| Property | Value (Approx/Calc) | Contrast with POA (Parent) | Significance |

| Molecular Formula | C₈H₁₀N₂O₂ | C₅H₄N₂O₂ | - |

| Molecular Weight | 166.18 g/mol | 124.10 g/mol | Low MW favors high permeability.[1] |

| LogP (Lipophilicity) | 0.9 – 1.2 | -0.71 (Hydrophilic) | Critical: Positive LogP enables passive diffusion across the mycobacterial mycolic acid layer.[1] |

| pKa (Basic) | ~ 0.5 (Pyrazine N) | ~ 2.9 (Acidic COOH) | The ester is non-ionizable at pH 7.4, preventing "ion trapping" outside the cell.[1] |

| H-Bond Donors | 0 | 1 | Absence of donors improves membrane transit.[1] |

| H-Bond Acceptors | 4 | 4 | Pyrazine nitrogens and ester oxygens serve as weak acceptors.[1] |

Synthesis & Purification Protocol

Objective: To synthesize high-purity isopropyl pyrazinecarboxylate via acid-catalyzed Fischer esterification or acyl chloride activation. The acyl chloride route is preferred for higher yields and easier workup.

Reaction Mechanism

The reaction proceeds via the activation of pyrazinoic acid with thionyl chloride (

Step-by-Step Protocol

Note: All steps must be performed in a fume hood due to the generation of HCl and SO₂ gases.

-

Activation:

-

Charge a round-bottom flask with Pyrazinoic Acid (1.0 eq) .

-

Add anhydrous Thionyl Chloride (1.5 eq) dropwise.

-

Reflux at 80°C for 2–3 hours until gas evolution ceases. The solution should turn clear, indicating the formation of pyrazinoyl chloride.

-

In-process check: Evaporate a small aliquot; IR should show a shift in carbonyl stretch from ~1700 cm⁻¹ (acid) to ~1750 cm⁻¹ (acyl chloride).

-

-

Esterification:

-

Cool the reaction mixture to 0°C.

-

Add excess anhydrous Isopropanol (solvent/reactant) slowly to control the exotherm.

-

Add Triethylamine (1.1 eq) if using a stoichiometric amount of alcohol in an inert solvent (e.g., DCM) to scavenge HCl.

-

Stir at room temperature for 4 hours.

-

-

Workup & Purification:

-

Remove excess solvent under reduced pressure.

-

Dissolve the residue in Dichloromethane (DCM).[2]

-

Wash 1: Saturated

(to remove unreacted acid). -

Wash 2: Brine (to remove water).

-

Dry the organic layer over anhydrous

.[2][3] -

Concentrate in vacuo.

-

Purification: If necessary, purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 4:1).

-

Synthesis Workflow Visualization

Caption: Chemical synthesis pathway converting Pyrazinoic Acid to its Isopropyl Ester via acyl chloride intermediate.

Physicochemical Stability & Hydrolysis Kinetics[3][7]

The stability of the ester bond is the rate-limiting factor for this compound's utility. It must be stable enough to survive storage and gastric transit (if oral) but labile enough to be hydrolyzed by intracellular esterases.

Hydrolytic Stability[3]

-

Acidic Conditions (pH 1.2): The pyrazine ring nitrogens can protonate, but the ester bond is relatively stable against acid-catalyzed hydrolysis compared to acetals. This suggests oral bioavailability is feasible without enteric coating.

-

Basic Conditions (pH > 8): Highly susceptible to saponification. The electron-withdrawing pyrazine ring makes the carbonyl carbon highly electrophilic, accelerating base-catalyzed hydrolysis.

-

Enzymatic Hydrolysis: The isopropyl group provides steric hindrance that slows down non-specific hydrolysis compared to methyl esters, extending the plasma half-life (

) and allowing more drug to reach the target site before activation.

Thermal Stability[3]

-

Boiling Point: Predicted ~246°C.[4]

-

Flash Point: High, but the compound should be stored away from oxidizers.

-

Storage: Hygroscopicity is generally low due to the lipophilic ester, but storage in a desiccator at 4°C is recommended to prevent slow hydrolysis by atmospheric moisture.

Biopharmaceutical Implications (Prodrug Strategy)

The primary application of isopropyl pyrazinecarboxylate is overcoming resistance in Mycobacterium tuberculosis.

Mechanism of Action (The "Trojan Horse" Strategy)

-

Passive Diffusion: Unlike POA (which requires active transport or is repelled by the membrane due to charge), the isopropyl ester diffuses passively through the waxy mycolic acid cell wall.

-

Intracellular Activation: Once inside the cytoplasm, non-specific esterases hydrolyze the ester.

-

Ion Trapping: The released POA deprotonates (pH 7.4 -> pH 7.0 inside bacteria), becoming trapped as the carboxylate anion (

). -

Target Engagement:

inhibits Ribosomal Protein S1 (RpsA) or Fatty Acid Synthase I (FAS-I), disrupting translation and cell wall synthesis.

Activation Pathway Diagram[3]

Caption: Metabolic activation pathway of the prodrug within the mycobacterial cell.[1]

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

Pyrazine Ring: Three aromatic protons appear as a set of doublets/singlets around

8.7 – 9.3 ppm. -

Isopropyl Group:

-

Methine (CH): Septet at

5.3 – 5.4 ppm. -

Methyls (

): Doublet at

-

-

Infrared Spectroscopy (FT-IR)

-

C=O Stretch (Ester): Sharp, intense band at 1730–1750 cm⁻¹ . (Distinct from the acid C=O at 1700 cm⁻¹).

-

C-O Stretch: Strong bands at 1200–1300 cm⁻¹ .

-

C-H Stretch (Aromatic): Weak bands > 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ (attributed to the isopropyl group).

Mass Spectrometry (GC-MS/LC-MS)

-

Molecular Ion (

): m/z 166.[4] -

Base Peak: Likely m/z 123 (Loss of isopropyl group,

) or m/z 107 (Pyrazinoyl cation).

References

-

Fernandes, J. P., et al. (2014). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis.[5] Saudi Pharmaceutical Journal, 22(4), 376-380.[5]

-

[Link]

-

-

Segura, C., et al. (2020). Pyrazinamide resistance in Mycobacterium tuberculosis: Mechanisms and therapeutic strategies. Tuberculosis.[6][7][8][9]

-

[Link] (General reference for PZA mechanism).

-

-

PubChem Database.

-

[Link]

-

-

Zimdars, S., et al. (2019). High-throughput determination of lipophilicity (log D) of antitubercular pyrazinoic acid esters. Journal of Pharmaceutical and Biomedical Analysis.

-

[Link]

-

Sources

- 1. Showing Compound Isopropylpyrazine (FDB021560) - FooDB [foodb.ca]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isopropyl pyrazinecarboxylate CAS#: 93778-21-3 [m.chemicalbook.com]

- 5. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anti-mycobacterial activity of heat and pH stable high molecular weight protein(s) secreted by a bacterial laboratory contaminant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Products with Potent Antimycobacterial Activity (2000-2024): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Pyrazinecarboxylates: A Technical Guide for Drug Design

Executive Summary

Pyrazinecarboxylates represent a critical scaffold in medicinal chemistry, particularly in the development of antitubercular agents (e.g., Pyrazinamide analogs) and coordination complexes. This guide provides a rigorous, self-validating computational framework for analyzing these systems. Unlike generic protocols, this document addresses the specific electronic anomalies of the pyrazine ring—specifically the competition between ring nitrogen protonation and carboxylate deprotonation—and provides a validated workflow for predicting reactivity and spectroscopic signatures.

Part 1: Computational Methodology Selection

Functional and Basis Set Strategy

The choice of model chemistry is dictated by the specific electronic effects dominant in pyrazine derivatives: lone-pair repulsion (N-N interactions) and charge transfer (CT) states.

-

Geometry Optimization & Frequency Analysis:

-

Primary Recommendation: B3LYP/6-311++G(d,p) .

-

Causality: The pyrazine ring is electron-deficient. The inclusion of diffuse functions (++) is non-negotiable for correctly describing the lone pair electron density on the ring nitrogens and the carboxylate anion. B3LYP provides a cost-effective balance for bond lengths, though it often underestimates barrier heights.

-

Alternative for Non-Covalent Interactions (Dimers/Docking):M06-2X or wB97XD .

-

Reasoning: Pyrazinecarboxylates often form

-stacked dimers or hydrogen-bonded networks (R22(8) motifs). Standard B3LYP fails to capture dispersion forces; M06-2X explicitly parameterizes these, ensuring accurate binding energy calculations.

-

-

Solvation Models:

-

Protocol: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) .

-

Solvent Choice: Water (

) for biological relevance; DMSO ( -

Note: Use SMD (Solvation Model based on Density) if calculating absolute solvation free energies (

), as it is parameterized for

-

Self-Validating Protocol Design

To ensure trustworthiness, every calculation must pass specific "Gates":

| Validation Gate | Criterion | Action if Failed |

| Convergence | Max Force < 0.00045 Hartree/Bohr | Switch to opt=tight or SCF=QC (Quadratic Convergence). |

| Stationary Point | 0 Imaginary Frequencies | If imaginary freq exists, perturb geometry along the normal mode and re-optimize. |

| Spin Contamination | For open-shell metal complexes, use Unrestricted DFT (UB3LYP). |

Part 2: Structural Dynamics & Conformational Landscapes

Pyrazine-2-carboxylic acid exhibits rotational isomerism that drastically alters its reactivity profile.

Conformational Search Protocol

Before high-level DFT, a conformational search is mandatory to identify the global minimum.

-

Scan Coordinate: Dihedral angle

(N-C-C=O). -

Step Size: 10° increments (0° to 360°).

-

Key Interaction: Look for intramolecular Hydrogen Bonding (IMHB) between the carboxylic -OH and the pyrazine Ring-N. This often stabilizes a planar conformation (s-cis or s-trans).

Tautomerism (The Proton Transfer Challenge)

In aqueous solution, pyrazinecarboxylates can exist as zwitterions.

-

Calculation: Optimize both Neutral (COOH) and Zwitterionic (COO⁻ / NH⁺) forms.

-

Energy Comparison:

. -

Insight: If

kcal/mol, Boltzmann weighting must be applied to all subsequent property predictions (NMR, UV-Vis).

Part 3: Electronic Structure & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct predictor of kinetic stability and antitubercular bioactivity (MIC).

-

HOMO Location: Typically localized on the pyrazine ring nitrogens (n-orbital) or hydrazide linker (if present).

-

LUMO Location: Often delocalized over the carboxyl/amide group (

). -

Metric: A lower HOMO-LUMO gap (

) correlates with higher polarizability and often higher biological activity due to easier charge transfer to the receptor (e.g., M. tuberculosis InhA or DprE1 enzymes).

Molecular Electrostatic Potential (MEP) Mapping

MEP surfaces are essential for defining the pharmacophore.

-

Visualization Settings: Isodensity value = 0.002 a.u.

-

Color Code: Red (Negative/Nucleophilic) vs. Blue (Positive/Electrophilic).

-

Application:

-

Red Regions (O-carboxylate, Ring-N): H-bond acceptors.

-

Blue Regions (NH amide, CH aromatic): H-bond donors.

-

Drug Design: Modifications that deepen the negative potential at the Ring-N often enhance coordination to metal cofactors in metalloenzymes.

-

Part 4: Spectroscopic Validation (The "Truth" Test)

Comparing calculated vs. experimental spectra validates the geometry.

Vibrational Spectroscopy (IR/Raman)

-

Scaling Factors: DFT overestimates frequencies due to harmonic approximation.

-

B3LYP/6-311++G(d,p) Scaling Factor: 0.967 (approx).

-

-

Diagnostic Bands:

- : ~1700-1750 cm⁻¹ (Strong IR).

- : ~3000-3500 cm⁻¹ (Broad).

-

Ring Breathing: ~1000-1050 cm⁻¹ (Strong Raman).

NMR Prediction (GIAO Method)

-

Method: GIAO-B3LYP/6-311++G(d,p) in solvent (PCM).

-

Reference: Calculate TMS (Tetramethylsilane) at the same level.

-

Formula:

. -

Troubleshooting: If aromatic protons deviate >0.5 ppm, check for

-stacking aggregation in the experimental sample.

Part 5: Integrated Drug Design Workflow

The following diagram illustrates how QM calculations feed into the rational design of Pyrazine-based Antitubercular agents.

Caption: Integrated QM-to-Docking workflow for prioritizing pyrazinecarboxylate drug candidates.

Part 6: Quantitative Data Summary

Table 1: Standard Electronic & Structural Benchmarks for Pyrazine-2-carboxylic Acid (P2CA) (Values derived from B3LYP/6-311++G(d,p) in Vacuum)

| Parameter | Theoretical Value (Approx) | Experimental Benchmark (XRD/IR) | Significance |

| Bond C=O | 1.21 - 1.22 Å | 1.216 Å | Carbonyl strength; H-bond acceptor capability. |

| Bond C-N (Ring) | 1.33 - 1.35 Å | 1.337 Å | Aromaticity indicator. |

| HOMO Energy | -7.2 to -7.5 eV | N/A | Ionization potential; oxidation stability. |

| LUMO Energy | -2.5 to -3.0 eV | N/A | Electron affinity; electrophilic attack susceptibility. |

| Gap ( | ~4.5 - 5.0 eV | UV | Chemical hardness; lower gap = higher reactivity. |

| Dipole Moment | 2.5 - 4.0 Debye | Varies by conformer | Solvation energy and transport properties. |

References

-

Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. [Link]

-

Quantum chemical computations, vibrational spectroscopic analysis and antimicrobial studies of 2,3-Pyrazinedicarboxylic acid. Journal of Molecular Structure. [Link]

-

A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine-2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. NIH/PMC. [Link]

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering. [Link]

-

Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties. International Journal of Molecular Sciences. [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

An In-depth Technical Guide to Isopropyl Pyrazinecarboxylate (CAS 93778-21-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl pyrazinecarboxylate, with the CAS registry number 93778-21-3, is a heterocyclic compound belonging to the pyrazine class of molecules. Pyrazine and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antioxidant properties.[1][2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, potential applications in research and drug development, and safety and handling of Isopropyl pyrazinecarboxylate. While this compound is noted for its use in the flavor and fragrance industry for its nutty and roasted aroma, its structural features suggest potential for exploration in pharmaceutical applications.[3]

Chemical and Physical Properties

Isopropyl pyrazinecarboxylate is a colorless liquid.[3] Its core structure consists of a pyrazine ring substituted with an isopropyl carboxylate group. The physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data.

| Property | Value | Source |

| CAS Number | 93778-21-3 | [3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [3] |

| Molecular Weight | 166.18 g/mol | [3] |

| Boiling Point | 246.0 ± 20.0 °C (Predicted) | [3] |

| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | -0.79 ± 0.10 (Predicted) | [3] |

| LogP | 1.04180 | [3] |

| EINECS Number | 298-155-4 | [3] |

Synonyms: 1-Methylethyl 2-pyrazinecarboxylate, 2-Pyrazinecarboxylic acid, 1-methylethyl ester, Isopropyl pyrazine-2-carboxylate.[3]

Synthesis and Manufacturing

The synthesis of Isopropyl pyrazinecarboxylate can be achieved through the esterification of pyrazine-2-carboxylic acid with isopropanol. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[4][5] Another potential method is the Yamaguchi esterification, which proceeds via a mixed anhydride intermediate.[6]

Representative Fischer-Speier Esterification Protocol

This protocol is a representative procedure based on established methods for Fischer esterification and information from related patent literature.[3][4][5] Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

-

Pyrazine-2-carboxylic acid

-

Isopropanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Experimental Workflow:

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrazine-2-carboxylic acid in an excess of anhydrous isopropanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure Isopropyl pyrazinecarboxylate.[3]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazine ring and the isopropyl group.

-

Pyrazine Protons: Three distinct signals in the aromatic region (typically δ 8.5-9.0 ppm) are expected for the three protons on the pyrazine ring.

-

Isopropyl Group: A septet for the methine proton (-CH) of the isopropyl group (likely in the region of δ 5.0-5.5 ppm) and a doublet for the six equivalent methyl protons (-CH₃) (likely in the region of δ 1.3-1.5 ppm) are anticipated.[7]

13C NMR: The carbon NMR spectrum should display eight distinct signals.

-

Pyrazine Carbons: Four signals for the four carbons of the pyrazine ring are expected in the aromatic region (δ 140-150 ppm).

-

Carbonyl Carbon: A signal for the ester carbonyl carbon should appear in the downfield region (δ 160-170 ppm).

-

Isopropyl Carbons: One signal for the methine carbon (-CH) (around δ 70 ppm) and one signal for the two equivalent methyl carbons (-CH₃) (around δ 22 ppm) are predicted.[7]

Infrared (IR) Spectroscopy

The IR spectrum of Isopropyl pyrazinecarboxylate will be characterized by the following key absorption bands:

-

C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

-

C-O Stretch: A strong band in the region of 1250-1300 cm⁻¹ for the C-O stretching of the ester.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the isopropyl group will appear just below 3000 cm⁻¹. Aromatic C-H stretching vibrations from the pyrazine ring will be observed above 3000 cm⁻¹.

-

C=N and C=C Stretch: Aromatic ring stretching vibrations (C=N and C=C) of the pyrazine ring are expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of Isopropyl pyrazinecarboxylate is expected to show a molecular ion peak [M]⁺ at m/z = 166. The fragmentation pattern would likely involve:

-

Loss of the Isopropyl Group: Cleavage of the bond between the oxygen and the isopropyl group, leading to a fragment at m/z 124 (M - 43).

-

Loss of the Isopropoxy Group: Cleavage of the bond between the carbonyl carbon and the oxygen, resulting in a fragment at m/z 107 (M - 59).

-

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could lead to the loss of propene (C₃H₆, 42 Da), resulting in a fragment at m/z 124.[1]

Applications in Research and Drug Development

While specific biological activity data for Isopropyl pyrazinecarboxylate is limited, the broader class of pyrazine derivatives has demonstrated a wide array of pharmacological activities, making this compound a person of interest for further investigation.[2][8][9][10]

Antimicrobial and Antifungal Potential

Pyrazine derivatives have been reported to possess significant antimicrobial and antifungal properties.[9][10][11] The pyrazine nucleus is a key structural motif in several clinically used drugs and is known to contribute to their biological activity. Therefore, Isopropyl pyrazinecarboxylate could be a valuable scaffold for the development of new antimicrobial and antifungal agents. In vitro evaluation against a panel of pathogenic bacteria and fungi would be a logical first step in exploring this potential.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of pyrazine derivatives against various cancer cell lines.[2][8][12][13] The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival. The planar aromatic structure of the pyrazine ring allows for potential intercalation with DNA or binding to the active sites of enzymes. Investigating the cytotoxicity of Isopropyl pyrazinecarboxylate against different cancer cell lines could reveal its potential as a lead compound for the development of novel anticancer therapies.

Workflow for Biological Activity Screening:

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Fire Safety: Isopropanol is flammable. Keep the compound and its solutions away from open flames and sources of ignition.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

Isopropyl pyrazinecarboxylate is a readily synthesizable pyrazine derivative with potential applications beyond the flavor and fragrance industry. Its structural similarity to other biologically active pyrazine compounds makes it a compelling candidate for screening in antimicrobial and anticancer drug discovery programs. While a comprehensive set of experimental data for this specific molecule is currently lacking in the public domain, this guide provides a solid foundation of its known properties, a reliable synthetic approach, and a clear rationale for its further investigation by researchers and scientists in the field of drug development.

References

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 833(1), 012057. Available from: [Link]

-

Synthesis of Substituted Pyrazines from N-Allyl Malonamides - The Royal Society of Chemistry. Available from: [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available from: [Link]

-

Methyl pyrazine-2-carboxylate - PMC. Available from: [Link]

-

2-Isopropyl-3-methoxypyrazine | C8H12N2O | CID 33166 - PubChem. Available from: [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Chemistry Steps. Available from: [Link]

-

A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC - NIH. Available from: [Link]

-

Synthesis, thermal property and antifungal evaluation of pyrazine esters. ScienceDirect. Available from: [Link]

-

Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies | Scientific Research Journal of Pharmacy - iarconsortium. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available from: [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available from: [Link]

-

Ester synthesis by esterification - Organic Chemistry Portal. Available from: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available from: [Link]

-

PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) - Inchem.org. Available from: [Link]

-

In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens | ACS Omega. Available from: [Link]

-

Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches | Request PDF - ResearchGate. Available from: [Link]

-

Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed. Available from: [Link]

-

Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid - ResearchGate. Available from: [Link]

-

Esterification--Making Esters from Carboxylic Acids - YouTube. Available from: [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available from: [Link]

-

10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL) - YouTube. Available from: [Link]

-

SYNTHESIS, MOLECULAR DOCKING AND ANTIMICROBIAL EVALUATION OF PYRAZINE SULFONAMIDES DERIVATIVES - Jetir.Org. Available from: [Link]

-

Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - MDPI. Available from: [Link]

-

predicting likely fragments in a mass spectrum - YouTube. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. athabascau.ca [athabascau.ca]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

- 10. Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies | Scientific Research Journal of Pharmacy [iarconsortium.org]

- 11. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Synthesis of Novel Substituted Pyrazinecarboxylate Esters: A Guide to Modern Synthetic Strategies and Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The strategic incorporation of a carboxylate ester and diverse substituents onto the pyrazine ring allows for the fine-tuning of physicochemical properties and biological activity, making these compounds highly valuable in drug discovery.[4][5] This guide provides a comprehensive overview of the synthesis of novel substituted pyrazinecarboxylate esters, designed for professionals in chemical research and pharmaceutical development. We will explore foundational ring synthesis methodologies, advanced functionalization techniques including transition metal-catalyzed cross-coupling, and robust esterification protocols. The narrative emphasizes the rationale behind experimental choices, providing detailed, replicable protocols and workflows to empower the design and execution of synthetic routes toward new chemical entities.

Introduction: The Enduring Significance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a privileged structure in drug design.[1][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other aromatic systems like benzene or pyridine contribute to its prevalence in pharmaceuticals.[5] A prime example is Pyrazinamide, a cornerstone drug for treating tuberculosis.[2][6]

The functionalization of this core structure is paramount. The carboxylate ester group, in particular, serves as a versatile handle. It can act as a key pharmacophoric feature, engaging in hydrogen bonding with biological targets, or as a prodrug moiety to enhance bioavailability.[4] Furthermore, the introduction of novel substituents onto the pyrazine backbone allows for the systematic exploration of structure-activity relationships (SAR), leading to compounds with optimized potency, selectivity, and pharmacokinetic profiles.[7][8] This guide delves into the chemical strategies required to construct these complex and valuable molecules.

Core Synthetic Strategies: Building the Pyrazine Ring

The construction of the pyrazine ring itself is the logical starting point. The choice of method is often dictated by the desired substitution pattern on the final product.

Condensation of 1,2-Dicarbonyls and 1,2-Diamines

The most classical and widely used method for pyrazine synthesis is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[9] This approach is robust and allows for the introduction of substituents at all four positions of the pyrazine ring, depending on the nature of the starting materials. The subsequent oxidation of the resulting dihydropyrazine intermediate yields the aromatic pyrazine.

Causality: The nucleophilic nitrogen atoms of the diamine attack the electrophilic carbonyl carbons of the dicarbonyl, leading to a cyclization cascade. The choice of oxidizing agent (e.g., air, metal catalysts like Pd/C or Cu) is critical for achieving high yields of the final aromatic product.[10]

Dehydrogenative Coupling Routes

Modern approaches leverage catalyzed dehydrogenation to form the pyrazine ring. For instance, manganese pincer complexes have been shown to effectively catalyze the dehydrogenative coupling of β-amino alcohols to form symmetrically substituted pyrazines.[9] This method is advantageous as it often starts from readily available precursors and proceeds with high atom economy.

Cyclization of N-allyl Malonamides

A more specialized route involves the diazidation of N-allyl malonamides followed by a thermal or copper-mediated cyclization.[11][12] This sequence generates pyrazines with ester and hydroxyl groups at the 2- and 3-positions, respectively, providing a pre-functionalized core that is ripe for further modification.[11][12]

Introduction and Modification of the Carboxylate Ester

Once the pyrazine core is established (or co-generated during ring formation), the introduction or modification of the carboxylate ester is a key step.

Classical and Modern Esterification

Direct esterification of a pyrazinecarboxylic acid is a common and effective strategy.

-

Fischer Esterification: Reacting the carboxylic acid with an alcohol under acidic conditions (e.g., sulfuric acid) is a straightforward method. Microwave-assisted Fischer esterification can dramatically reduce reaction times from hours to minutes and improve yields.[13][14]

-

Yamaguchi Esterification: For more sensitive substrates or to achieve higher yields, the Yamaguchi esterification method is a powerful alternative. This protocol has been successfully used in the synthesis of pyrazinamide analogs, with reported yields ranging from 6% to 86%.[15]

Synthesis from Pyrazinyl Alcohols

An alternative to direct esterification involves the reaction of a pyrazinyl methanol derivative with an acid chloride. This metal-free, one-pot method has been shown to produce pyrazine esters in good to excellent yields (79-90%).[16]

Advanced Functionalization: Crafting Novel Substitutions

Creating "novel" pyrazinecarboxylate esters requires the ability to precisely install a variety of substituents onto the heterocyclic core. Transition metal-catalyzed cross-coupling reactions are the workhorse of modern synthetic chemistry for this purpose.[17][18]

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated pyrazines are excellent substrates for a suite of palladium-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds.[17][19][20]

-

Suzuki Coupling: Reaction of a halopyrazine with a boronic acid or ester to form a C-C bond.

-

Heck Coupling: Reaction with an alkene to install a vinyl substituent.

-

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Expertise in Action: The choice of palladium catalyst, ligand, base, and solvent system is critical and must be optimized for the specific substrates to minimize side reactions (like dehalogenation) and maximize yield. The electron-deficient nature of the pyrazine ring influences its reactivity in these transformations.

C-H Functionalization

Direct C-H functionalization is an increasingly important strategy that avoids the pre-functionalization (e.g., halogenation) of the pyrazine ring. Iron-catalyzed cross-coupling of electron-deficient heterocycles like pyrazine with organoboron species has been reported, offering a more atom-economical route to substituted pyrazines.[21]

Experimental Protocols: Self-Validating Methodologies

The following protocols are presented as self-validating systems, providing clear steps and expected outcomes for a trained chemist.

Protocol 1: Microwave-Assisted Esterification of Pyrazine-2-carboxylic Acid

This protocol describes a rapid and efficient synthesis of a simple pyrazinecarboxylate ester.

-

Objective: To synthesize methyl pyrazine-2-carboxylate.

-

Rationale: Microwave assistance accelerates the reaction rate, providing the product in minutes with high purity and yield, demonstrating a green chemistry approach.[13]

-

Methodology:

-

In a microwave-safe reaction vessel, combine pyrazine-2-carboxylic acid (1.0 eq), methanol (20.0 eq, serves as reagent and solvent), and concentrated sulfuric acid (0.1 eq, catalyst).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate at 120W for 10 minutes.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

-

-

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected yields are typically high for this transformation.

Protocol 2: Suzuki Cross-Coupling for C-5 Substitution

This protocol details the introduction of an aryl group onto a pre-formed chloropyrazinecarboxylate ester core.

-

Objective: To synthesize methyl 5-phenylpyrazine-2-carboxylate.

-

Rationale: This demonstrates the power of palladium-catalyzed cross-coupling to create novel C-C bonds on the pyrazine ring, a key step in generating diverse libraries of compounds for SAR studies.[17]

-

Methodology:

-

To an oven-dried flask under an inert atmosphere (e.g., Argon), add methyl 5-chloropyrazine-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a degassed solvent mixture (e.g., Dioxane/Water, 4:1).

-

Heat the reaction mixture at 90-100 °C and stir until TLC or LC-MS indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography on silica gel.

-

-

Validation: Successful synthesis is confirmed by spectroscopic analysis. NMR should show the disappearance of the chloro-substituted pyrazine signals and the appearance of signals corresponding to the new phenyl group. High-resolution mass spectrometry (HRMS) should confirm the exact mass of the product.

Characterization and Analysis

Rigorous characterization is essential to confirm the identity and purity of newly synthesized compounds. A combination of spectroscopic and chromatographic techniques is standard practice.

| Technique | Information Provided | Typical Observations for Pyrazinecarboxylate Esters |

| ¹H NMR | Provides information on the proton environment, including chemical shift, integration, and coupling, confirming the overall structure and substitution pattern. | Aromatic protons on the pyrazine ring typically appear in the δ 8.0-9.0 ppm region. Signals for the ester alkyl group (e.g., a singlet around δ 3.9 ppm for a methyl ester) will be present. |

| ¹³C NMR | Shows the number and type of carbon atoms in the molecule. | The ester carbonyl carbon is a key diagnostic peak, typically appearing around δ 160-170 ppm.[22] Aromatic carbons of the pyrazine ring will also be visible. |

| IR Spectroscopy | Identifies functional groups present in the molecule. | A strong C=O stretching band for the ester is expected around 1700-1750 cm⁻¹.[23][24][25] C-O stretches will also be present. |

| Mass Spectrometry (MS/HRMS) | Determines the molecular weight and elemental composition of the compound. | Provides the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, confirming the molecular formula of the synthesized ester.[16] |

Conclusion and Future Outlook

The synthesis of novel substituted pyrazinecarboxylate esters remains a vibrant and critical area of research in drug discovery. While classical condensation reactions provide a solid foundation, the true potential for innovation lies in the application of modern synthetic methods. Transition metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings and emerging C-H functionalization techniques, have opened the door to unprecedented structural diversity. Future efforts will likely focus on developing even more efficient, selective, and sustainable catalytic systems to further expand the accessible chemical space of pyrazine-based therapeutics. The strategic combination of robust ring-forming reactions with a versatile palette of functionalization tools will continue to empower medicinal chemists to design and create the next generation of pyrazine-containing drugs.

References

- Butt, T., & De la Rosa, M. (2012). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing.

- De la Rosa, M. A., & Butt, T. M. (2012).

- Yufita, E., et al. (2023). Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. Journal of Applied Pharmaceutical Science.

- Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions.

- IAR Consortium. (n.d.). Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies.

- Stankovic, B., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Li, J., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Scientific Scholar.

- Balaraman, E., et al. (2012). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. NIH.

- Slideshare. (n.d.). Synthesis and reactions of Pyrazine.

- Chovancova, J., et al. (2021). Molecular Interactions of Pyrazine-Based Compounds to Proteins.

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

- Dolezal, M., et al. (2006).

- Google Patents. (n.d.). JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same.

- De la Rosa, M. A., & Butt, T. M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).

- Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- Dolezal, M., et al. (2006).

- ResearchGate. (2013). (PDF)

- Kumar, A., & Singh, R. K. (2021). Pyrazine and its derivatives- synthesis and activity-a review. ISSN: 2277–4998.

- ResearchGate. (2023). Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies.

- De la Rosa, M. A., & Butt, T. M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A.

- YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters.

- ResearchGate. (2019). (PDF)

- Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed.

- PharmaBlock. (n.d.). Pyrazines in Drug Discovery.

- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

- Scott, C. J., & McLaughlin, M. G. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.

- ResearchGate. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- MDPI Books. (n.d.).

- Jandourek, O., et al. (2015).

- Maji, A., & Maiti, D. (2016). Iron-catalyzed Cross-Coupling of Electron-Deficient Heterocycles and Quinone with Organoboron Species via Innate C–H Functionalization: Application in Total Synthesis of Pyrazine Alkaloid Botryllazine A.

- Davies, G., & Waring, M. J. (2006). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijbpas.com [ijbpas.com]

- 3. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted pyrazinecarboxamides: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. Synthesis of substituted pyrazines from N-allyl malonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies | Scientific Research Journal of Pharmacy [iarconsortium.org]

- 14. researchgate.net [researchgate.net]

- 15. japsonline.com [japsonline.com]

- 16. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

- 17. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. spectroscopyonline.com [spectroscopyonline.com]

- 24. m.youtube.com [m.youtube.com]

- 25. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Isopropyl Pyrazine-2-carboxylate – Molecular Architecture & Conformational Dynamics

[1]

Executive Summary

Isopropyl pyrazine-2-carboxylate (Propan-2-yl pyrazine-2-carboxylate) represents a critical structural motif in both medicinal chemistry and flavor science.[1] As a lipophilic ester of pyrazinoic acid (the active metabolite of the anti-tuberculosis drug Pyrazinamide), it serves as a model for prodrug design, leveraging the isopropyl group to modulate membrane permeability (

This guide provides a rigorous analysis of the molecule's electronic structure, a validated synthesis protocol, and a detailed examination of its conformational preferences, supported by computational and experimental frameworks.

Part 1: Molecular Architecture & Electronic Properties[1]

Structural Identity

The molecule consists of an electron-deficient pyrazine ring substituted at the C2 position with an isopropyl ester functionality.[1]

-

IUPAC Name: Propan-2-yl pyrazine-2-carboxylate[1]

-

Molecular Formula:

-

Molecular Weight: 166.18 g/mol [1]

-

Key Functional Groups:

-

Pyrazine Ring: Aromatic, planar, electron-withdrawing (

electrons).[1] Contains two nitrogen atoms at positions 1 and 4, creating a high dipole moment.[1] -

Ester Linkage: Conjugated with the aromatic ring, allowing for resonance delocalization.[1]

-

Isopropyl Group: Provides steric bulk and lipophilicity, disrupting potential intermolecular hydrogen bonding networks seen in the parent acid.

-

Electronic Distribution

The pyrazine ring is significantly

-

C2 Position: The attachment point of the ester is particularly electron-poor due to the inductive withdrawal from both the adjacent nitrogen (N1) and the carbonyl group.

-

Dipole Alignment: The orientation of the ester carbonyl relative to the ring nitrogens is dictated by dipole-dipole interactions.[1] The carbonyl oxygen (partially negative) experiences repulsion from the N1 lone pair, influencing the preferred conformation.

Part 2: Conformational Landscape

The conformational flexibility of isopropyl pyrazine-2-carboxylate is defined by two primary rotatable bonds.[1] Understanding these transitions is vital for predicting binding affinity in biological targets (e.g., M. tuberculosis fatty acid synthase I).[1]

Rotational Axes[1]

-

(C2–C

-

(O

The s-cis vs. s-trans Equilibrium

Unlike phenyl esters, pyrazine esters possess a ring nitrogen (N1) adjacent to the substitution site. This creates two distinct planar conformers:

-

Conformer A (s-trans / anti): The Carbonyl Oxygen is anti (180°) to the N1 nitrogen. This minimizes dipole-dipole repulsion between the N1 lone pair and the carbonyl oxygen lone pairs.[1] This is the thermodynamically preferred state.

-

Conformer B (s-cis / syn): The Carbonyl Oxygen is syn (0°) to the N1 nitrogen. This state is destabilized by electrostatic repulsion but can be trapped in metal coordination complexes (chelation).[1]

Steric Influence of the Isopropyl Group

The bulky isopropyl group exerts steric pressure on the ether oxygen.[1] While methyl esters often remain strictly planar, the isopropyl group may induce a slight twist (deviation from 0°/180° planarity) in the

Visualization of Conformational Dynamics[1]

Figure 1: Conformational equilibrium of pyrazine-2-carboxylates. The s-trans form is stable in isolation, while the s-cis form is stabilized only via metal chelation.

Part 3: Synthesis & Characterization Protocols

Synthesis Protocol: Acid Chloride Route

Direct Fischer esterification is often slow due to the electron-deficient nature of the pyrazine ring.[1] The acid chloride method is preferred for higher yields and purity.[1]

Reagents:

-

Pyrazine-2-carboxylic acid (1.0 eq)[1]

-

Thionyl Chloride (

) (3.0 eq) -

Isopropanol (Excess/Solvent)

-

Triethylamine (

) (1.1 eq) -

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend pyrazine-2-carboxylic acid (10 mmol) in anhydrous DCM (20 mL).

-

Chlorination: Add Thionyl Chloride (30 mmol) dropwise at 0°C. Add a catalytic drop of DMF.

-

Reflux: Heat the mixture to reflux (40°C) for 2 hours. The solution should become clear as the acid chloride forms.[1]

-

Evaporation: Remove excess

and solvent under reduced pressure (rotary evaporator) to yield the crude pyrazine-2-carbonyl chloride (yellow solid/oil). Caution: Handle under fume hood. -

Esterification: Re-dissolve the residue in anhydrous DCM (10 mL). Cool to 0°C.[1]

-

Addition: Add a mixture of Isopropanol (12 mmol) and Triethylamine (11 mmol) dropwise.

-

Quench & Workup: Stir at Room Temp for 4 hours. Quench with saturated

.[1] Extract with DCM ( -

Purification: Dry organic layer over

, filter, and concentrate. Purify via silica gel flash chromatography (Hexane:EtOAc 4:1).

Characterization Data (Expected)[2][3][4]

| Technique | Parameter | Diagnostic Signal | Interpretation |

| 1H NMR | Isopropyl CH | Deshielded methine proton next to oxygen.[1] | |

| 1H NMR | Isopropyl CH3 | Methyl groups of the isopropyl chain. | |

| 1H NMR | Pyrazine H3 | Most deshielded proton (between two N).[1] | |

| 1H NMR | Pyrazine H5, H6 | Remaining aromatic protons.[1] | |

| IR | C=O Stretch | 1735 - 1745 | Ester carbonyl stretch.[1] |

| IR | C-O Stretch | 1270 - 1280 | Ether linkage.[1] |

Part 4: Pharmacophore & Coordination Potential[1][5]

Biological Relevance (Prodrug Mechanism)

Isopropyl pyrazine-2-carboxylate acts as a lipophilic prodrug.[1]

-

Mechanism: Upon entering the mycobacterium, the ester is hydrolyzed by cytoplasmic esterases (PncA) to release the active pyrazinoic acid.

-

Advantage: The isopropyl group increases the partition coefficient (

), enhancing passive diffusion across the waxy mycobacterial cell wall compared to the free acid (

Coordination Chemistry

This molecule is a potent N,O-chelator .[1] In the presence of transition metals (

-

Binding Pocket: Pyrazine N1 + Carbonyl Oxygen.[1]

-

Application: This property is utilized in generating Metal-Organic Frameworks (MOFs) or for trace metal analysis.[1]

Experimental Workflow Visualization

Figure 2: Synthesis and validation workflow for isopropyl pyrazine-2-carboxylate.

References

-